molecular formula C9H7ClFN B13978903 6-Chloro-7-fluoro-2-methyl-1H-indole

6-Chloro-7-fluoro-2-methyl-1H-indole

Cat. No.: B13978903
M. Wt: 183.61 g/mol
InChI Key: XCWAYNHHAMTDGQ-UHFFFAOYSA-N
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Description

6-Chloro-7-fluoro-2-methyl-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of chlorine, fluorine, and a methyl group on the indole ring, is of interest for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-fluoro-2-methyl-1H-indole typically involves the introduction of chlorine and fluorine atoms onto the indole ring. One common method is the electrophilic substitution reaction, where the indole ring is treated with chlorinating and fluorinating agents under controlled conditions. For instance, the reaction of 2-methylindole with N-chlorosuccinimide (NCS) and Selectfluor can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic substitution reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-fluoro-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dehalogenated products.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce dehalogenated indoles.

Scientific Research Applications

6-Chloro-7-fluoro-2-methyl-1H-indole has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-7-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methyl-1H-indole
  • 7-Chloro-2-methyl-1H-indole
  • 6-Chloro-2-methyl-1H-indole

Uniqueness

6-Chloro-7-fluoro-2-methyl-1H-indole is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indole ring. This dual substitution can impart distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C9H7ClFN

Molecular Weight

183.61 g/mol

IUPAC Name

6-chloro-7-fluoro-2-methyl-1H-indole

InChI

InChI=1S/C9H7ClFN/c1-5-4-6-2-3-7(10)8(11)9(6)12-5/h2-4,12H,1H3

InChI Key

XCWAYNHHAMTDGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=C(C=C2)Cl)F

Origin of Product

United States

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